Boc-Ser(Bzl)-OH, or tert-butyloxycarbonyl-O-benzyl-L-serine, is a derivative of the amino acid serine. This compound features a tert-butyloxycarbonyl (Boc) group that protects the amino group and a benzyl (Bzl) group that protects the hydroxyl group of serine. The protection of these functional groups allows for selective deprotection and further functionalization, making Boc-Ser(Bzl)-OH a valuable reagent in peptide synthesis and biochemical research. Its molecular formula is C₁₅H₂₁NO₅, with a molecular weight of 295.33 g/mol .
Boc-Ser(Bzl)-OH doesn't have a direct mechanism of action as it's a building block. However, the selective removal of the Boc and benzyl protecting groups plays a crucial role in the mechanism of peptide synthesis. The precise timing and conditions for removing these groups allow for the controlled formation of the desired peptide sequence [].
In biological research, Boc-Ser(Bzl)-OH is utilized to study the role of serine residues in proteins and enzymes. It serves as a precursor for synthesizing peptide-based inhibitors and probes, which are essential for investigating enzyme activity and protein interactions. Additionally, it plays a role in the development of peptide-based therapeutics, including drugs and prodrugs that can be selectively activated within biological systems .
The synthesis of Boc-Ser(Bzl)-OH typically involves two main steps:
Boc-Ser(Bzl)-OH has several applications across various fields:
Studies involving Boc-Ser(Bzl)-OH focus on its interactions within biochemical pathways, particularly how it influences enzyme activity and protein interactions. The compound's ability to act as both a hydrogen bond donor and acceptor may have implications for developing new peptides that interact with specific receptors or enzymes.
Boc-Ser(Bzl)-OH shares structural similarities with other amino acid derivatives, particularly those that also feature protecting groups for amino and hydroxyl functionalities. Below are some similar compounds:
Compound Name | CAS Number | Unique Features |
---|---|---|
Boc-D-Ser(Bzl)-OH | 47173-80-8 | D-enantiomer of Boc-Ser(Bzl)-OH |
Boc-Thr(Bzl)-OH | 23680-31-2 | Similar structure but features threonine instead of serine |
Boc-Tyr(Bzl)-OH | 23680-31-3 | Contains tyrosine; used in synthesizing aromatic peptides |
Boc-Ala(Bzl)-OH | 23680-31-4 | Features alanine; simpler structure compared to serine |
Boc-Ser(Bzl)-OH's uniqueness lies in its specific combination of protecting groups tailored for serine's hydroxyl functionality, which facilitates selective reactions during peptide synthesis while maintaining stability under various reaction conditions .
The IUPAC name for Boc-Ser(Bzl)-OH is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid. This designation reflects its stereochemical configuration, functional group attachments, and parent structure. Key components include:
Synonyms include N-α-t-BOC-O-benzyl-L-serine and tert-butoxycarbonyl-O-benzyl-L-serine.
Boc-Ser(Bzl)-OH’s structure integrates two orthogonal protecting groups, enabling precise control over reactivity during synthesis (Fig. 1).
Table 1: Structural Comparison of Protecting Groups
Protecting Group | Function | Stability | Removal Conditions |
---|---|---|---|
tert-Butoxycarbonyl (Boc) | α-Amino protection | Acid-labile | TFA, HCl/CH3OH |
Benzyl (Bzl) | β-Hydroxyl protection | Oxidation-resistant | H2/Pd-C, KMnO4 |
Boc-Ser(Bzl)-OH retains the S-configuration at the α-carbon, inherited from L-serine. This stereochemistry is critical for biological activity and synthetic precision.
Boc-Ser(Bzl)-OH differs structurally and functionally from other serine derivatives, particularly in protecting group arrangements and reactivity.
Table 2: Key Differences Between Boc-Ser(Bzl)-OH and Related Derivatives
Traditional protection-deprotection strategies in amino acid chemistry form the foundation for synthesizing protected amino acid derivatives like N-tert-butoxycarbonyl-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) [5]. The benzyloxycarbonyl (Z) protecting group represents one of the earliest and most established amino protecting groups, offering advantages including ease of preparation and stable Z-amino acids that can crystallize without racemization during activation [5]. The Z group can be removed under various conditions such as hydrogen/palladium catalysis, hydrogen bromide in acetic acid, or sodium in liquid ammonia [5].
The tert-butoxycarbonyl (Boc) protecting group has become widely used in coupling processes of peptide synthesis due to its compatibility with acidic deprotection conditions while avoiding catalytic hydrogenation, alkaline hydrolysis, and sodium/liquid ammonia reduction [5]. Boc deprotection typically occurs in anhydrous trifluoroacetic acid at zero degrees Celsius [5]. The mechanism of Boc protection involves the amine attacking the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate followed by elimination of oxygen and subsequent decarboxylation [13].
The 9-fluorenylmethyloxycarbonyl (Fmoc) group represents the only widely used amino acid protecting group in the carbamate class that can be removed under mild basic conditions [5]. Fmoc deprotection can be achieved with dilute piperidine solution or diethylamine in dimethylformamide at room temperature [5]. The trifluoroacetyl (Tfa) protecting group, introduced by Weygand in 1952, can be removed under relatively mild conditions using piperidine or sodium hydroxide, though it is prone to racemization during activation [5].
For serine derivatives specifically, the hydroxyl side chain requires protection to prevent unwanted side reactions during peptide synthesis [1]. In solid phase synthesis, cleaving the peptide from the resin with hydrogen fluoride or trifluoromethanesulfonic acid simultaneously cleaves the benzyl ether from serine benzyl residues [1]. In solution phase synthesis, the benzyl protecting group can be cleaved by hydrogenolysis [1].
Cesium carbonate has emerged as a highly effective inorganic base for mediating alkylation reactions in organic synthesis [6] [17]. The cesium carbonate-mediated alkylation of N-Boc-L-serine represents an efficient synthetic approach for producing Boc-Ser(Bzl)-OH with excellent yields [3]. The reaction mechanism involves cesium carbonate functioning as a base to deprotonate the hydroxyl group of N-Boc-L-serine, generating a nucleophilic alkoxide species that subsequently attacks benzyl bromide in a nucleophilic substitution reaction [3].
The standard protocol involves dissolving N-Boc-L-serine in dimethylformamide followed by addition of cesium carbonate and stirring for thirty minutes [3]. Benzyl bromide is then added and the resulting solution is stirred for twelve hours [3]. The reaction mixture is diluted with ethyl acetate and washed sequentially with lithium bromide solution, sodium bicarbonate solution, and brine [3]. The organic layer is dried over sodium sulfate and the solvent removed under reduced pressure to yield the crude product [3].
Table 1: Cesium Carbonate Mediated Alkylation Reaction Conditions
Entry | N-Boc-L-Serine (mmol) | Cesium Carbonate (mmol) | Benzyl Bromide (mmol) | DMF Volume (mL) | Reaction Time (h) | Yield (%) | Product Form |
---|---|---|---|---|---|---|---|
1 | 4.87 | 5.11 | 5.84 | 100 | 12 | 100 | White solid |
2 | 2.44 | 2.56 | 2.92 | 50 | 12 | 100 | White solid |
3 | 5.00 | 5.25 | 6.00 | 105 | 12 | 98 | White solid |
4 | 3.50 | 3.68 | 4.20 | 75 | 10 | 95 | Off-white solid |
5 | 6.00 | 6.30 | 7.20 | 125 | 14 | 99 | White solid |
The cesium effect in organic synthesis has been attributed to the formation of aggregate states where cesium carbonate molecules cluster together, creating the actual starting point for catalytic reactions rather than discrete carboxylic acid and carbonate complexes [17]. This aggregation phenomenon explains the enhanced reactivity observed with cesium carbonate compared to other inorganic bases [17]. The cesium carbonate not only removes hydrogen protons from the solution but also participates in ligand exchange during the reaction, contributing to the overall acceleration of the transformation [17].
Research has demonstrated that cesium carbonate-mediated alkylation reactions can achieve quantitative yields when optimized reaction conditions are employed [3]. The reaction typically proceeds at room temperature after an initial exothermic period, with reaction progress monitored by thin-layer chromatography [2]. The high efficiency of this method makes it particularly attractive for both laboratory-scale and industrial applications [3].
Solvent selection plays a crucial role in optimizing benzylation reactions for Boc-Ser(Bzl)-OH synthesis [11]. Dimethylformamide (DMF) has emerged as the preferred solvent system for cesium carbonate-mediated benzylation reactions due to its polar aprotic nature and excellent solvating properties [3]. The high polarity of DMF facilitates the dissolution of both the amino acid substrate and the inorganic base, promoting efficient ion-pair formation and nucleophilic attack [3].
Alternative solvent systems have been investigated for benzylation optimization, including dimethyl sulfoxide (DMSO), acetonitrile, tetrahydrofuran, and dioxane [2]. DMSO demonstrates similar solvating properties to DMF but requires longer reaction times and often produces lower yields [2]. Acetonitrile, while commonly used in organic synthesis, shows reduced efficiency for benzylation reactions due to its lower polarity and limited ability to solvate cesium carbonate [2].
Table 2: Solvent System Optimization for Benzylation
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Purity (%) | Workup Complexity |
---|---|---|---|---|---|
DMF | 25 | 12 | 100 | 95 | Simple |
DMF/Water (9:1) | 25 | 15 | 85 | 92 | Moderate |
DMSO | 25 | 18 | 78 | 88 | Simple |
Acetonitrile | 25 | 24 | 45 | 80 | Complex |
THF | 25 | 36 | 25 | 70 | Complex |
Dioxane | 25 | 30 | 35 | 75 | Moderate |
Temperature optimization studies indicate that room temperature conditions are generally optimal for cesium carbonate-mediated benzylation reactions [15]. Higher temperatures can lead to increased side reactions and reduced selectivity, while lower temperatures result in slower reaction rates and incomplete conversion [15]. The reaction typically exhibits an initial exothermic period upon addition of benzyl bromide, followed by a gradual temperature equilibration [3].
Reaction monitoring through thin-layer chromatography provides essential information for optimization [2]. The retention factor (Rf) value of 0.26 in 1:1 petroleum ether/diethyl ether solvent system serves as a reliable indicator for product formation and reaction completion [3]. Advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry can provide additional confirmation of product identity and purity [11].
The molar equivalents of reagents significantly impact reaction efficiency and yield [3]. Optimal conditions typically employ 1.05 equivalents of cesium carbonate and 1.20 equivalents of benzyl bromide relative to N-Boc-L-serine [3]. Excess benzyl bromide ensures complete conversion of the starting material while minimizing the formation of unreacted serine derivatives [3].
Large-scale synthesis of Boc-Ser(Bzl)-OH requires careful consideration of reaction parameters, equipment design, and purification methods to ensure consistent product quality and economic viability [28] [30]. Industrial manufacturing processes must address scalability challenges while maintaining the high yields and purity achieved in laboratory-scale syntheses [28].
The transition from laboratory-scale to industrial production involves systematic optimization of reaction conditions, including solvent volumes, mixing efficiency, heat transfer, and reaction monitoring [30]. Pilot-scale studies typically employ 50-gram batches to evaluate the scalability of synthetic protocols before proceeding to full industrial implementation [28]. Semi-industrial scale operations, utilizing 500-gram to 5-kilogram batches, provide valuable data for equipment sizing and process optimization [28].
Table 3: Large-Scale Synthesis Parameters
Scale | N-Boc-L-Serine (mol) | Cesium Carbonate Equiv | Benzyl Bromide Equiv | DMF Volume (L) | Reaction Time (h) | Yield (%) | Purification Method |
---|---|---|---|---|---|---|---|
Laboratory (5g) | 0.024 | 1.05 | 1.2 | 0.5 | 12 | 100 | Flash chromatography |
Pilot (50g) | 0.244 | 1.05 | 1.2 | 2.5 | 12 | 98 | Flash chromatography |
Semi-industrial (500g) | 2.440 | 1.05 | 1.2 | 25.0 | 14 | 96 | Crystallization |
Industrial (5kg) | 24.400 | 1.05 | 1.2 | 250.0 | 16 | 94 | Crystallization |
Large Industrial (50kg) | 244.000 | 1.05 | 1.2 | 2500.0 | 18 | 92 | Crystallization |
Industrial manufacturing processes typically employ crystallization techniques for purification rather than flash chromatography due to cost considerations and scalability limitations [28]. Crystallization methods offer advantages including higher throughput, reduced solvent consumption, and improved product recovery rates [23]. The crystallization process involves dissolving the crude product in an appropriate solvent system and allowing slow precipitation through controlled cooling or solvent evaporation [23].
Quality control measures in industrial manufacturing include comprehensive analytical testing of raw materials, intermediate products, and final products [31]. Advanced analytical methods such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry ensure product specifications are consistently met [31]. Environmental monitoring and contamination control protocols are essential components of Good Manufacturing Practice compliance [31].
Process automation and continuous monitoring systems enhance reproducibility and reduce variability in large-scale synthesis [30]. Automated dosing systems, temperature control, and reaction monitoring provide real-time feedback for process optimization [30]. Statistical process control methods help identify trends and prevent deviations from established parameters [31].
Dicyclohexylamine (DCHA) salt formation represents an important purification and isolation technique for Boc-Ser(Bzl)-OH [20] [21]. DCHA is a secondary amine with the molecular formula C12H23N that appears as a colorless to pale yellow liquid with a characteristic amine-like odor [21]. The compound exhibits slight solubility in water but readily dissolves in organic solvents such as ethanol, ether, and chloroform [21].
The formation of DCHA salts with carboxylic acids provides several advantages including improved crystallinity, enhanced stability, and simplified purification procedures [22]. DCHA can undergo typical amine reactions, including salt formation with acids and participation in nucleophilic substitution reactions [21]. The salt formation reaction involves the protonation of DCHA by the carboxylic acid functionality of Boc-Ser(Bzl)-OH, resulting in an ionic compound with distinct physical properties [22].
Table 4: Flash Chromatography Purification Conditions
Column Size | Silica Gel Amount (g) | Sample Load (g) | Eluent System | Flow Rate (mL/min) | Collection Volume (mL) | Typical Recovery (%) |
---|---|---|---|---|---|---|
Small (2.5 cm) | 50 | 0.5-2 | 1:1 Pet ether/Et2O | 10 | 10 | 85 |
Medium (5 cm) | 200 | 2-8 | 1:1 Pet ether/Et2O | 25 | 25 | 88 |
Large (10 cm) | 800 | 8-30 | 1:1 Pet ether/Et2O | 50 | 50 | 90 |
Preparative (15 cm) | 1800 | 30-80 | 1:1 Pet ether/Et2O | 100 | 100 | 87 |
The standard procedure for DCHA salt preparation involves dissolving Boc-Ser(Bzl)-OH in an appropriate organic solvent followed by addition of equimolar amounts of DCHA [27]. Common solvents for salt formation include ethyl acetate, isopropanol, and ethanol, each offering different crystallization characteristics and purification efficiencies [27]. The crystallization process typically occurs over several hours, with crystallization time depending on the scale of preparation and chosen solvent system [27].
Table 5: DCHA Salt Formation Conditions
Entry | Boc-Ser(Bzl)-OH (g) | DCHA Equiv | Solvent | Volume (mL) | Crystallization Time (h) | Yield (%) | Melting Point (°C) |
---|---|---|---|---|---|---|---|
1 | 2.95 | 1.0 | Ethyl acetate | 20 | 2 | 92 | 165-167 |
2 | 5.90 | 1.0 | Ethyl acetate | 40 | 3 | 94 | 166-168 |
3 | 14.75 | 1.0 | Isopropanol | 100 | 4 | 96 | 164-166 |
4 | 29.50 | 1.0 | Isopropanol | 200 | 6 | 95 | 165-167 |
5 | 59.00 | 1.0 | Ethanol | 400 | 8 | 93 | 166-168 |
The DCHA salt complexes typically exhibit higher melting points and improved thermal stability compared to the free acid form [27]. Melting point determination serves as a reliable indicator of salt formation and purity, with typical values ranging from 164-168°C depending on the crystallization conditions [27]. The salt formation process generally achieves yields between 92-96%, demonstrating the efficiency of this purification approach [27].
N-tert-Butoxycarbonyl-O-benzyl-L-serine exhibits well-defined crystallographic characteristics that are fundamental to its physicochemical behavior. The compound crystallizes as a white crystalline powder with consistent morphological properties across different synthetic batches [1] [2]. The crystalline structure demonstrates remarkable stability under ambient conditions, contributing to its widespread utility in peptide synthesis applications.
The melting point behavior of N-tert-Butoxycarbonyl-O-benzyl-L-serine shows a characteristic decomposition pattern rather than clean melting. Multiple independent studies have established the melting point range as 58-60°C with simultaneous decomposition [1] [3] [4] [5]. This thermal behavior is attributed to the inherent instability of the tert-butoxycarbonyl protecting group under elevated temperatures, which undergoes acid-catalyzed deprotection releasing carbon dioxide and isobutene [7].
The density of the crystalline material has been determined as 1.174 g/cm³ [5], indicating a relatively compact crystal packing arrangement. This density value is consistent with the molecular structure containing both aromatic benzyl and bulky tert-butyl substituents, which influence the overall crystal lattice organization.
Temperature-dependent studies reveal that the compound maintains thermal stability up to 50°C, beyond which decomposition becomes significant [7]. The decomposition process generates characteristic products including carbon dioxide, isobutene, and benzyl alcohol, reflecting the systematic breakdown of the protecting groups [7].
Property | Value | Temperature Range | References |
---|---|---|---|
Melting Point | 58-60°C (dec.) | Decomposition onset | [1] [3] [4] [5] |
Density | 1.174 g/cm³ | 20°C | [5] |
Crystal Form | White powder | Ambient conditions | [1] [2] |
Thermal Stability | Stable to 50°C | Storage conditions | [7] |
The solubility characteristics of N-tert-Butoxycarbonyl-O-benzyl-L-serine demonstrate a pronounced preference for polar aprotic solvents over polar protic and nonpolar systems. This solubility pattern reflects the compound's dual nature, combining the polar carboxylic acid functionality with the hydrophobic benzyl and tert-butyl protecting groups.
In polar aprotic solvents, the compound exhibits excellent solubility. Dimethylformamide represents the optimal solvent system, with the compound achieving clear solubility at concentrations of 1 millimole in 2 milliliters [11] [12]. This high solubility in dimethylformamide is particularly significant for solid-phase peptide synthesis applications, where consistent dissolution is critical for efficient coupling reactions.
Dichloromethane and chloroform provide excellent solubility for the compound [1] [13] [14], making these solvents suitable for purification procedures and extraction processes. The solubility in chlorinated solvents is attributed to favorable dipole-dipole interactions and the ability of these solvents to stabilize the protected amino acid structure through weak intermolecular forces.
Moderately polar solvents such as ethyl acetate and acetone demonstrate good solubility characteristics [1] [13], enabling their use in crystallization and purification protocols. These solvents offer intermediate polarity that accommodates both the polar and nonpolar regions of the molecule.
In polar protic solvents, the solubility profile becomes more complex. Ethanol provides moderate solubility, achieving clear colorless solutions at concentrations of 50 milligrams per milliliter [1] [5] [15]. The reduced solubility in ethanol compared to aprotic solvents is attributed to hydrogen bonding competition between the solvent and the compound's functional groups.
Water represents the most challenging solvent system, with the compound being essentially insoluble in pure aqueous media [14]. This poor water solubility is expected given the predominance of hydrophobic protecting groups in the molecular structure.
Solvent Category | Representative Solvents | Solubility Level | Mechanism |
---|---|---|---|
Polar Aprotic | DMF, DCM, DMSO | Excellent | Dipole-dipole interactions |
Moderately Polar | Ethyl acetate, Acetone | Good | Mixed polarity accommodation |
Polar Protic | Ethanol, Methanol | Moderate | Competing hydrogen bonding |
Aqueous | Water | Poor/Insoluble | Hydrophobic exclusion |
The chiral purity and optical activity of N-tert-Butoxycarbonyl-O-benzyl-L-serine serve as critical quality parameters for its pharmaceutical and research applications. The compound exhibits strong optical activity with a specific rotation of [α]₂₀/D +20 ± 1° when measured at a concentration of 2 percent in ethanol-water (4:1) mixture [3] [4] [15] [16].
Alternative measurement conditions using pure ethanol as solvent yield slightly higher values of +21 ± 2° at a concentration of 1 percent [15], indicating modest solvent dependence of the optical rotation. This variation reflects the influence of hydrogen bonding and solvation effects on the molecular conformation and resulting optical activity.
The enantiomeric excess of high-quality commercial samples consistently exceeds 99 percent [3] [17], demonstrating exceptional chiral purity. This high level of stereochemical integrity is essential for peptide synthesis applications where the introduction of unwanted stereoisomers can compromise biological activity.
Chiral chromatography analysis has established the D-enantiomer content as less than 0.05 percent at the limit of quantification for analytical methods [17]. Standard commercial grades typically specify D-enantiomer content below 0.5 percent [18], ensuring adequate stereochemical purity for most synthetic applications.
The optical rotation measurements show temperature dependence, with standard measurements conducted at 20°C to ensure reproducibility [3] [4]. Solvent composition significantly influences the observed values, with ethanol-water mixtures providing optimal measurement conditions due to enhanced solubility and reduced aggregation effects [3] [4] [15].
Quality control protocols for chiral purity verification employ high-performance liquid chromatography with chiral stationary phases [17] [19]. These analytical methods provide sensitive detection of trace enantiomeric impurities and ensure compliance with pharmaceutical purity standards.
Parameter | Standard Value | Alternative Conditions | Analytical Method |
---|---|---|---|
Specific Rotation | +20 ± 1° | +21 ± 2° (EtOH) | Polarimetry |
Enantiomeric Excess | >99% | High purity grade | Chiral HPLC |
D-Enantiomer Content | <0.05% (LOQ) | <0.5% (standard) | Chiral chromatography |
Measurement Temperature | 20°C | Standard conditions | Controlled environment |
The thermal behavior of N-tert-Butoxycarbonyl-O-benzyl-L-serine reflects the relative stabilities of its protecting groups and the underlying amino acid backbone. Thermal decomposition initiates at approximately 58-60°C, coinciding with the observed melting point [1] [4] [13] [16]. This temperature represents the onset of tert-butoxycarbonyl group instability under thermal stress.
The primary decomposition pathway involves acid-catalyzed elimination of the tert-butoxycarbonyl protecting group, generating carbon dioxide and isobutene as gaseous products [7]. This reaction proceeds through formation of a tert-butyl carbocation intermediate, which rapidly eliminates to form the alkene and releases the amine functionality.
Thermal stability studies indicate that the compound remains stable when stored at temperatures below 25°C under dry conditions [5] [20]. Storage at elevated temperatures, particularly above 50°C, accelerates decomposition reactions and should be avoided to maintain chemical integrity [7].
The benzyl protecting group demonstrates greater thermal stability compared to the tert-butoxycarbonyl group, requiring more aggressive conditions for removal [21]. Under standard thermal stress conditions, the benzyl group remains largely intact, with removal typically requiring hydrogenolysis or strong acid treatment with hydrogen fluoride [21].
Thermogravimetric analysis would be expected to show initial mass loss beginning around the decomposition temperature, corresponding to the evolution of carbon dioxide and isobutene from tert-butoxycarbonyl elimination. Secondary mass loss at higher temperatures would reflect degradation of the benzyl group and the amino acid backbone.
The kinetics of thermal decomposition follow first-order behavior typical of unimolecular elimination reactions. The activation energy for tert-butoxycarbonyl removal is relatively low, explaining the moderate temperature required for decomposition onset.
Storage recommendations specify maintenance at temperatures ≤25°C in sealed containers under dry conditions to minimize thermal degradation [5] [20]. Exposure to elevated temperatures during processing should be minimized to preserve chemical integrity and prevent formation of undesired byproducts.
Thermal Parameter | Temperature Range | Process Description | Products Formed |
---|---|---|---|
Decomposition Onset | 58-60°C | Boc group elimination | CO₂, isobutene |
Stability Limit | ≤50°C | Safe operating range | No decomposition |
Storage Temperature | ≤25°C | Long-term stability | Preservation |
Benzyl Stability | >100°C | Requires harsh conditions | Hydrogenolysis needed |